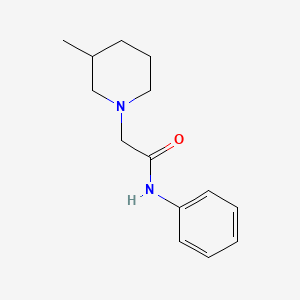
ethyl (3-hydroxy-6,7-dimethyl-2-quinoxalinyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3-hydroxy-6,7-dimethyl-2-quinoxalinyl)acetate, also known as Ethyl HDA, is a chemical compound that has recently gained attention in the field of scientific research. It is a quinoxaline derivative that has shown potential in various applications such as anticancer and antimicrobial agents.
Mécanisme D'action
The mechanism of action of ethyl (3-hydroxy-6,7-dimethyl-2-quinoxalinyl)acetate HDA involves the inhibition of DNA synthesis and cell division. It also induces apoptosis in cancer cells by activating caspase-3 and downregulating the anti-apoptotic protein Bcl-2. This compound HDA has also been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
This compound HDA has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have good bioavailability and pharmacokinetic properties. This compound HDA has been shown to induce apoptosis in cancer cells without affecting normal cells, making it a potential selective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ethyl (3-hydroxy-6,7-dimethyl-2-quinoxalinyl)acetate HDA is its potential as a selective anticancer agent. It also has antimicrobial properties, making it a potential antimicrobial agent. However, one of the limitations of this compound HDA is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the research and development of ethyl (3-hydroxy-6,7-dimethyl-2-quinoxalinyl)acetate HDA. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability. Another direction is the development of novel formulations to improve its solubility. This compound HDA can also be further studied for its potential as an antimicrobial agent and its mechanism of action against bacteria and fungi. Additionally, the potential of this compound HDA as a selective anticancer agent can be further explored in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of ethyl (3-hydroxy-6,7-dimethyl-2-quinoxalinyl)acetate HDA involves the reaction of 3-hydroxy-6,7-dimethylquinoxaline-2-carboxylic acid with ethyl chloroacetate in the presence of triethylamine. The reaction proceeds via esterification to form this compound HDA. This method has been optimized to yield high purity and yield of this compound HDA.
Applications De Recherche Scientifique
Ethyl (3-hydroxy-6,7-dimethyl-2-quinoxalinyl)acetate HDA has shown potential as an anticancer agent in various cancer cell lines. It induces apoptosis in cancer cells by activating caspase-3 and downregulating the anti-apoptotic protein Bcl-2. It also inhibits the growth of bacteria and fungi, making it a potential antimicrobial agent.
Propriétés
IUPAC Name |
ethyl 2-(6,7-dimethyl-3-oxo-4H-quinoxalin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-13(17)7-12-14(18)16-11-6-9(3)8(2)5-10(11)15-12/h5-6H,4,7H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBDYCMKXHOLPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(C=C(C(=C2)C)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chloro-4-fluorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5360486.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5360495.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]isonicotinamide](/img/structure/B5360509.png)
![3-(1,3-benzodioxol-5-yl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5360520.png)
![N-[1-(4-isopropylphenyl)ethyl]-5-methyl-2-furamide](/img/structure/B5360521.png)

![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinic acid](/img/structure/B5360526.png)
![1-(3-chlorobenzyl)-4-[(1-ethyl-3-piperidinyl)methyl]piperazine](/img/structure/B5360534.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-5-bromo-2-furamide](/img/structure/B5360547.png)

![1-(4-nitrophenyl)-5-[(2-propoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5360554.png)

![2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5360575.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360578.png)